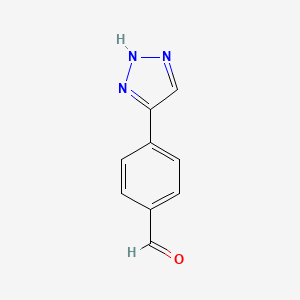

4-(1h-1,2,3-Triazol-5-yl)benzaldehyde

Descripción

Propiedades

Número CAS |

1022159-16-5 |

|---|---|

Fórmula molecular |

C9H7N3O |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

4-(2H-triazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |

Clave InChI |

DLRNHJFZCCJMLH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C=O)C2=NNN=C2 |

Origen del producto |

United States |

An In-depth Technical Guide to 4-(1H-1,2,3-triazol-5-yl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Triazole-Benzaldehyde Scaffold

4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a reactive aldehyde group appended to a phenyl ring which is, in turn, substituted with a 1,2,3-triazole moiety, offers a unique combination of chemical properties and potential for diverse applications. The 1,2,3-triazole ring, often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," imparts desirable characteristics such as metabolic stability, hydrogen bonding capability, and a strong dipole moment. These features make the triazole core a valuable pharmacophore in drug design. The benzaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecules.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, with a focus on providing practical insights for researchers in drug discovery and materials science.

Chemical Structure and Properties

The chemical structure of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde consists of a benzaldehyde molecule substituted at the 4-position with a 1H-1,2,3-triazol-5-yl ring. It is important to note that the 1,2,3-triazole ring can exist in different tautomeric forms, and the nomenclature may sometimes refer to the substituent as being at the 1- or 4-position of the triazole ring, depending on the substitution on the triazole nitrogen. For the purpose of this guide, we will refer to the compound as 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, which has the CAS Number 41498-10-6.[1]

Physicochemical Properties

While extensive experimental data for the parent compound is not widely published, the general properties of similar triazole-containing aromatic aldehydes can be inferred.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | Inferred |

| Molecular Weight | 173.17 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred |

Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde: A "Click Chemistry" Approach

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and exceptional regioselectivity. The synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is readily achieved through the CuAAC reaction between 4-ethynylbenzaldehyde and an azide source, typically sodium azide, in the presence of a copper(I) catalyst.

Reaction Mechanism

The catalytic cycle of the CuAAC reaction is well-established. It involves the in-situ formation of a copper(I) acetylide from the terminal alkyne (4-ethynylbenzaldehyde) and the copper(I) catalyst. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

This protocol is adapted from the synthesis of a similar derivative described by Saidugari et al. (2016).[2]

Materials:

-

4-Ethynylbenzaldehyde

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 4-ethynylbenzaldehyde (1 equivalent) in the chosen solvent system (e.g., t-butanol/water 1:1).

-

Addition of Azide: Add sodium azide (1.1 equivalents) to the solution.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by dissolving copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) in a small amount of water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Initiation of Reaction: Add the catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 4-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, typically as two doublets in the downfield region (around 7.8-8.2 ppm). The aldehyde proton will appear as a singlet further downfield (around 10.0 ppm). The proton on the triazole ring will likely appear as a singlet in the aromatic region (around 8.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will resonate in the 120-150 ppm range, and the carbons of the triazole ring will also appear in this region.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons will be observed around 3100-3000 cm⁻¹. The N-H stretching of the triazole ring may be visible as a broad band in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 g/mol ).

Applications in Research and Development

The unique bifunctional nature of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde makes it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore that can act as a bioisostere for amide bonds and other functional groups. Its presence can enhance the metabolic stability and binding affinity of a molecule to its biological target. The aldehyde group provides a convenient point for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic activities.

Derivatives of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde have been investigated for various biological activities, including:

-

Antimicrobial Agents: The triazole nucleus is a common feature in many antifungal and antibacterial drugs. The aldehyde can be converted into imines (Schiff bases), hydrazones, and other functionalities to generate libraries of compounds for antimicrobial screening.[2]

-

Anticancer Agents: The triazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity. The aldehyde can be used to link the triazole-phenyl moiety to other pharmacophores known to target cancer cells.

-

Enzyme Inhibitors: The ability of the triazole ring to form hydrogen bonds and coordinate with metal ions makes it a suitable scaffold for the design of enzyme inhibitors.

Caption: Applications of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Materials Science

The rigid and polar nature of the 1,2,3-triazole ring makes it an attractive component in the design of functional materials. The benzaldehyde group can be utilized in polymerization reactions or for surface modification of materials. Potential applications include the development of:

-

Polymers with enhanced thermal stability and specific recognition properties.

-

Ligands for the preparation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Organic Synthesis

As a bifunctional molecule, 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a valuable intermediate in multi-step organic syntheses. The aldehyde can undergo a wide range of reactions, including:

-

Wittig reactions to form alkenes.

-

Reductive amination to form amines.

-

Condensation reactions with various nucleophiles to form imines, hydrazones, and oximes.

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol.

This versatility allows for the facile introduction of the 4-(1H-1,2,3-triazol-5-yl)phenyl moiety into a wide variety of molecular architectures.

Conclusion

4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a versatile and valuable chemical entity with significant potential in drug discovery, materials science, and organic synthesis. Its straightforward synthesis via the robust and efficient "click chemistry" approach makes it readily accessible to researchers. The combination of the stable and interactive 1,2,3-triazole ring with the reactive aldehyde functionality provides a powerful platform for the development of novel molecules with tailored properties and functions. As research into the applications of triazole-containing compounds continues to expand, the importance of key building blocks like 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is set to grow.

References

-

PubChem. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. (n.d.). Retrieved from [Link]

-

Cardiff University ORCA. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (n.d.). Retrieved from [Link]

-

PubChemLite. 4-(1h-1,2,3,4-tetrazol-5-yl)benzaldehyde. (n.d.). Retrieved from [Link]

-

Saidugari, S., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Oriental Journal of Chemistry, 32(4). Retrieved from [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Retrieved from [Link]

-

PubChem. 4-(1-Benzyl-1h-[1][3][4]triazol-4-ylmethoxy)-benzaldehyde. (n.d.). Retrieved from [Link]

-

RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). Retrieved from [Link]

-

MDPI. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (2015). Retrieved from [Link]

-

RSC Publishing. Supplementary Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2023). Retrieved from [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). Retrieved from [Link]

-

Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. (2021). Retrieved from [Link]

-

PMC. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). Retrieved from [Link]

-

ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. (n.d.). Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2023). Retrieved from [Link]

-

PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. (n.d.). Retrieved from [Link]

-

MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Retrieved from [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). Retrieved from [Link]

Sources

Technical Guide: Tautomeric Dynamics and Synthesis of 4-(1H-1,2,3-triazol-4-yl)benzaldehyde

Executive Summary

This technical guide provides a rigorous analysis of 4-(1H-1,2,3-triazol-4-yl)benzaldehyde , a critical intermediate in "click" chemistry and medicinal agent design. Unlike its N1-substituted counterparts, the NH-unsubstituted triazole moiety introduces complex annular tautomerism (

This document serves as a blueprint for researchers to synthesize, stabilize, and analytically validate the specific tautomeric forms of this molecule. It integrates wet-lab protocols with mechanistic theory, ensuring reproducibility and structural certainty.

Part 1: The Mechanistic Landscape

The Tautomeric Triad

The 1,2,3-triazole ring exists in a dynamic equilibrium between three annular tautomers. For 4-(1H-1,2,3-triazol-4-yl)benzaldehyde, the presence of the electron-withdrawing formyl group at the C4 position breaks the symmetry of the ring, creating distinct energy profiles for each tautomer.

-

1H-Tautomer (4-substituted): The proton resides on N1. This form allows for strong dipole alignment and is often favored in the solid state due to intermolecular hydrogen bonding.

-

2H-Tautomer: The proton resides on N2. This form preserves the highest degree of aromaticity and minimizes lone-pair repulsion between adjacent nitrogens. It is typically the global minimum in the gas phase and non-polar solvents.

-

3H-Tautomer (5-substituted equivalent): The proton resides on N3. Sterically and electronically less favorable than the 1H form for 4-aryl substituents, but accessible at higher temperatures or in specific protic environments.

Solvent-Mediated Proton Transfer

The interconversion is not an intramolecular 1,2-shift (which is symmetry-forbidden and high energy) but rather an intermolecular process mediated by the solvent or a second triazole molecule.

-

Non-Polar Solvents (CHCl₃, Toluene): The equilibrium shifts toward the 2H-tautomer (

favoring 2H). -

Polar Aprotic Solvents (DMSO, DMF): The high dielectric constant stabilizes the larger dipole moment of the 1H-tautomer , shifting the equilibrium significantly (

ratio approaches 1:1 or favors 1H). -

Protic Solvents (H₂O, MeOH): Solvent molecules act as proton bridges, lowering the activation energy for tautomerization (

), resulting in rapid exchange on the NMR timescale at room temperature.

Part 2: Synthetic Pathways & Structural Integrity

To study the tautomerism, one must first synthesize the NH-unsubstituted triazole. Standard "click" chemistry (CuAAC) with organic azides yields N1-substituted products. Therefore, we utilize a modified protocol using Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMS-N₃) to generate the NH-triazole directly.

Protocol: Modified Huisgen Cycloaddition

Objective: Synthesize 4-(1H-1,2,3-triazol-4-yl)benzaldehyde without N-alkylation.

Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (

Reagents:

-

4-Ethynylbenzaldehyde (1.0 equiv)

-

Sodium Azide (NaN₃) (1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: DMSO:H₂O (9:1 v/v)

-

Acid Source: Acetic Acid (0.5 equiv) - Controlled protonation source.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-ethynylbenzaldehyde in DMSO. Add the aqueous solution of sodium azide.

-

Catalyst Activation: Add sodium ascorbate followed by CuSO₄ solution. The solution should turn from blue to yellow/orange (indicating Cu(I) generation).

-

Cycloaddition: Add acetic acid dropwise. Stir at room temperature for 12 hours. The slight acidity generates trace

in situ, which reacts with the copper acetylide. -

Quenching: Dilute the reaction mixture with ice-cold water (10x volume). The product typically precipitates due to the hydrophobic nature of the benzaldehyde moiety.

-

Purification: Filter the precipitate. Wash with cold water to remove copper salts. Recrystallize from Ethanol/Water (1:1).

-

Why Ethanol/Water? This solvent system encourages the formation of the 1H-tautomer in the crystal lattice via hydrogen bonding networks.

-

Structural Validation Workflow

Part 3: Analytical Validation (Self-Validating System)

Distinguishing tautomers requires observing the molecule on a timescale faster than the proton exchange rate.

Variable Temperature (VT) NMR Spectroscopy

At room temperature (298 K), the NH proton signal is often broadened or invisible due to rapid exchange.

Protocol:

-

Solvent: Dissolve 10 mg of purified product in DMSO-d6 (dry). DMSO slows proton exchange via strong H-bonding.

-

Acquisition:

-

298 K: Observe the triazole C5-H signal (

ppm). It will likely be a sharp singlet if exchange is fast (averaged) or broad if intermediate. -

240 K: Cool the probe. The exchange rate (

) decreases. -

Result: The C5-H signal may split into two distinct signals representing the "frozen"

and -

NOE (Nuclear Overhauser Effect): Irradiate the NH signal (if visible at low temp).

-

1H-Tautomer: NOE observed between NH and the Formyl/Phenyl protons (weak).

-

2H-Tautomer: NOE observed between NH and both C4/C5 substituents (or lack thereof due to symmetry).

-

-

Data Interpretation Table[1][2][3][4][5][6]

| Parameter | 1H-Tautomer (Solvent Stabilized) | 2H-Tautomer (Gas Phase Stable) |

| Symmetry | Asymmetric ( | Pseudo-Symmetric ( |

| Dipole Moment | High (~5.0 D) | Low (~0.5 D) |

| 15N NMR | 3 distinct signals | 2 distinct signals (N1/N3 equiv) |

| C5-H Shift | Deshielded (Lower field) | Shielded (Higher field) |

| Preferred Phase | Solid State, DMSO, Water | Gas Phase, CDCl₃, Benzene |

X-Ray Crystallography (The "Gold Standard")

While NMR observes the solution equilibrium, X-ray diffraction (XRD) captures the single tautomer present in the crystal lattice.

-

Expectation: 4-(1H-1,2,3-triazol-4-yl)benzaldehyde typically crystallizes as the 1H-tautomer .

-

Mechanism: The N1-H acts as a hydrogen bond donor, and N3 (or the aldehyde oxygen) acts as an acceptor, forming infinite chains or dimers in the crystal packing.

Part 4: Computational Insight (DFT)

To predict stability before synthesis, Density Functional Theory (DFT) is employed.[1]

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for azole tautomerism.

-

Energy Landscape:

- (2H is more stable).

- (1H becomes competitive/favored).

-

Causality: The solvation energy of the highly polar 1H-tautomer overcomes the intrinsic electronic stability of the 2H-tautomer in aqueous media.

References

-

Synthesis of 4-Aryl-NH-1,2,3-triazoles

- Source: Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles."

-

URL:[Link]

-

Tautomerism in 1,2,3-Triazoles (Thermodynamics)

- Title: "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy."

- Source: Journal of Chemical Physics / NIH.

-

URL:[Link]

-

NMR Characterization of Triazoles

- Title: "Stereochemical and Comput

- Source: Journal of Physical Chemistry A.

-

URL:[Link]

-

Solvent Effects on Tautomerism

- Title: "The tautomerism of 1,2,3-triazole in aqueous solution."

- Source: Journal of the Chemical Society, Perkin Transactions 2.

-

URL:[Link]

-

General 1,2,3-Triazole Properties

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cahiersmagellanes.com [cahiersmagellanes.com]

- 4. Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

4-(1H-1,2,3-triazol-5-yl)benzaldehyde CAS number and synonyms

This is an in-depth technical guide for 4-(1H-1,2,3-triazol-5-yl)benzaldehyde , a critical intermediate in medicinal chemistry, particularly in the synthesis of bioisosteres and click-chemistry-derived pharmacophores.

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound is a C-linked 1,2,3-triazole , meaning the triazole ring is attached to the benzene ring via a carbon-carbon bond (C5 or C4), rather than a carbon-nitrogen bond.

-

Primary Name: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

-

Preferred IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)benzaldehyde (due to tautomerism rules favoring position 4).

-

CAS Number: Not widely indexed in commercial catalogs.

-

Note: Do not confuse with the commercially common N-linked isomers:

-

Reference CAS: The ortho isomer (2-(1H-1,2,3-triazol-5-yl)benzaldehyde) is indexed as CAS [1378975-95-1].

-

-

Molecular Weight: 173.17 g/mol [2]

-

SMILES: O=Cc1ccc(c2[nH]nnc2)cc1 (Tautomer 1) or O=Cc1ccc(c2n[nH]nc2)cc1 (Tautomer 2)

Tautomerism & Electronic Properties

The 1H-1,2,3-triazole moiety exists in a tautomeric equilibrium between the 1H, 2H, and 3H forms. For C-substituted triazoles (4-substituted or 5-substituted), the 4- and 5-positions are chemically equivalent in the unsubstituted parent ring due to rapid proton migration.

-

Tautomer A (1H): The proton resides on N1. The substituent is at C4 or C5.

-

Tautomer B (2H): The proton resides on N2. This form is often more stable in the gas phase but less common in polar solvents.

-

Implication: In synthesis and biological assays, the "5-yl" and "4-yl" designations refer to the same chemical entity unless the nitrogen is alkylated (e.g., N1-methyl).

Part 2: Synthesis & Experimental Protocols

Since this compound is rarely available off-the-shelf, it must be synthesized. The most robust route is the Huisgen 1,3-Dipolar Cycloaddition using 4-ethynylbenzaldehyde as the precursor.

Synthesis Workflow (Graphviz)

Caption: Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol (Self-Validating System)

Objective: Synthesize 4-(1H-1,2,3-triazol-5-yl)benzaldehyde from 4-ethynylbenzaldehyde.

Reagents:

-

4-Ethynylbenzaldehyde (1.0 eq) [CAS 63697-93-2]

-

Trimethylsilyl azide (TMS-N₃) (1.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

DMF/Methanol (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (Ar or N₂), dissolve 4-ethynylbenzaldehyde (1 mmol) in DMF/MeOH (5 mL).

-

Cycloaddition: Add CuI (0.1 mmol) followed by dropwise addition of TMS-N₃ (1.5 mmol).

-

Reaction: Stir the mixture at 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for the starting alkyne (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[5]

-

Work-up (Desilylation): The TMS group often falls off during the reaction or workup. If the intermediate persists, treat with TBAF (1M in THF, 1.5 eq) for 1 hour at room temperature.

-

Purification: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Isolation: Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the triazole C-H singlet at ~8.5 ppm (broad due to tautomerism) and the aldehyde singlet at ~10.0 ppm.

-

MS (ESI): Calculated [M+H]⁺ = 174.06; Observed = 174.1.

-

Part 3: Applications in Drug Discovery

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (-CONH-).

-

Geometry: It mimics the planar electronic distribution of an amide bond but is resistant to hydrolytic cleavage by peptidases.

-

H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C-H (or N-H in tautomers) can act as donors.

Comparison of Isomers (Data Table)

| Feature | N-Linked (1-yl) | C-Linked (4-yl / 5-yl) |

| Structure | Triazole-N1 attached to Phenyl | Triazole-C4/C5 attached to Phenyl |

| CAS Number | 41498-10-6 | Custom Synthesis |

| Electronic Effect | Strong electron-withdrawing (inductive) | Moderate electron-withdrawing (resonance) |

| Metabolic Stability | High | High (Resistant to oxidation) |

| Synthesis Route | Aniline + Azide source | Alkyne + Azide source |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

-

PubChem Compound Summary. (2025). 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (N-linked isomer). National Center for Biotechnology Information. Link

Sources

- 1. Benzaldehyde,4-(1H-1,2,3-triazol-1-yl)-;41498-10-6 [axsyn.com]

- 2. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 27996-86-7 [sigmaaldrich.com]

- 5. cahiersmagellanes.com [cahiersmagellanes.com]

- 6. mdpi.com [mdpi.com]

1,2,3-Triazole vs. 1,2,4-Triazole Benzaldehyde Isomers: A Technical Guide to Pharmacophore Design and Synthesis

Executive Summary

The integration of nitrogen-rich heterocycles with versatile electrophilic moieties is a cornerstone of modern rational drug design. Among these, hybrids containing both a triazole ring and a benzaldehyde moiety represent a highly privileged class of pharmacophores. Structurally, there are two primary types of five-membered triazoles utilized in medicinal chemistry: 1,2,3-triazole and 1,2,4-triazole[1]. While both isomers share a five-membered aromatic ring containing three nitrogen atoms, their distinct atomic arrangements dictate profoundly different physicochemical properties, synthetic pathways, and biological target affinities. This whitepaper provides an in-depth comparative analysis of 1,2,3-triazole and 1,2,4-triazole benzaldehyde isomers, detailing their mechanistic synthesis, target binding logic, and validated experimental protocols.

Physicochemical and Structural Dichotomy

The fundamental differences between 1,2,3-triazoles and 1,2,4-triazoles stem from their electronic distribution and tautomeric behavior. Both isomers are able to accommodate a broad range of substituents, paving the way for the construction of diverse bioactive molecules[1].

-

1,2,3-Triazoles: Characterized by three adjacent nitrogen atoms, these rings possess a high dipole moment (~5.3 D) and act as highly stable, rigid bioisosteres for amide bonds, esters, and Z-olefins. They are exceptionally resistant to metabolic degradation (e.g., oxidation, reduction, and hydrolysis).

-

1,2,4-Triazoles: Featuring separated nitrogen atoms (positions 1, 2, and 4), these rings exhibit a lower dipole moment (~3.2 D). The two tautomers (1H- and 4H-) of 1,2,4-triazoles exist in rapid equilibrium, with the 1H-1,2,4-triazole being thermodynamically more stable[1]. This tautomerism, combined with high electron density on the nitrogen atoms, makes them exceptional bioisosteres for carboxylic acids and allows them to act as potent metal coordinators.

Table 1: Quantitative Physicochemical Comparison

| Property | 1,2,3-Triazole Core | 1,2,4-Triazole Core |

| Nitrogen Arrangement | Adjacent (1, 2, 3) | Separated (1, 2, 4) |

| Dipole Moment (approx.) | 5.3 D | 3.2 D |

| Primary Tautomers (Solution) | 1H, 2H (2H often favored in non-polar) | 1H, 4H (1H thermodynamically favored) |

| H-Bond Acceptors | 2 to 3 (substitution dependent) | 3 |

| H-Bond Donors | 1 (if unsubstituted at N) | 1 (if unsubstituted at N) |

| Bioisosteric Equivalence | Amides, Esters, Z-olefins | Carboxylic acids, Amides |

| Primary Target Interactions | H-bonding (Kinase hinges), Dipole-dipole | Metal coordination (Heme iron), H-bonding |

Mechanistic Synthesis Workflows

The synthetic paradigms for incorporating these two isomers into benzaldehyde scaffolds are fundamentally distinct.

The synthesis of novel 1,2,3-triazole benzaldehyde derivatives is frequently achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is one of the most reliable techniques in organic chemistry. In this approach, an O-propargylated benzaldehyde is reacted with an azide. The use of a Cu(I) catalyst is causal to the reaction's success: it lowers the activation energy by forming a dinuclear copper acetylide intermediate, which strictly enforces 1,4-regioselectivity.

Conversely, 1,2,4-triazole benzaldehyde derivatives are often synthesized via multicomponent cyclocondensation reactions. For instance, the reaction between 3-amino-1H-1,2,4-triazole, benzaldehyde, and a third component (like dimedone or 4-hydroxycoumarin) can be driven by acid/base catalysis[2][3]. Catalysts such as graphene oxide or phthalhydrazide-functionalized MCM-41 provide the necessary acidic or basic sites to facilitate Knoevenagel condensation followed by Michael addition and cyclization[2][3].

Synthetic workflows for 1,2,3-triazole and 1,2,4-triazole benzaldehyde isomers.

Pharmacological Applications & Target Binding Logic

The choice between a 1,2,3-triazole and a 1,2,4-triazole isomer directly dictates the molecule's pharmacological trajectory.

1,2,3-Triazole Hybrids: These molecules excel in occupying kinase hinge regions. For example, 1,2,3-triazole benzaldehyde derivatives have demonstrated strong binding affinities at the active site of the VEGFR2 protein, interacting with critical residues like Cys 917 and Lys 918 via hydrogen bonding. They also serve as potent precursors for amidino-substituted antibacterial agents[4].

1,2,4-Triazole Hybrids: The 1,2,4-triazole ring is a critical pharmacophore capable of forming coordinate bonds with heme iron[1]. Non-steroidal aromatase inhibitors and IDO1 inhibitors rely on the nitrogen lone pairs of the 1,2,4-triazole to reversibly bind the heme-iron atom in the enzyme's catalytic site[1][5]. Furthermore, 1,2,4-triazole derivatives are heavily researched as potent tyrosinase inhibitors for the treatment of skin disorders and melanoma[6].

In both cases, the benzaldehyde moiety acts either as an electrophilic warhead (capable of forming reversible Schiff bases with target lysine residues) or as a critical linker for further functionalization.

Pharmacophore binding mechanisms for triazole-benzaldehyde hybrids.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols emphasize the causality behind reagent selection and include built-in validation checkpoints.

Protocol A: Regioselective Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde (CuAAC)

Causality: The use of sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures exclusive 1,4-regioselectivity.

-

Preparation: Dissolve 1.0 mmol of O-propargylated benzaldehyde and 1.1 mmol of benzyl azide in a 1:1 mixture of tert-butanol and water (10 mL)[4].

-

Catalyst Initiation: Add 0.1 mmol of CuSO₄·5H₂O followed dropwise by 0.2 mmol of freshly prepared sodium ascorbate solution. The solution will transition from blue to pale yellow, indicating the generation of Cu(I).

-

Reaction: Stir the mixture at room temperature for 8–10 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with ice water, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation (NMR): Analyze the crude product via ¹H NMR. The success of the click reaction is validated by the appearance of a sharp singlet at ~8.5 ppm (the diagnostic C5-H triazole proton) and the retention of the aldehyde proton signal at ~9.9–10.1 ppm, confirming the aldehyde was not oxidized during the catalytic cycle.

Protocol B: Multicomponent Synthesis of Coumarin-Fused 1,2,4-Triazolopyrimidines

Causality: A solid base catalyst (e.g., P-MCM-41) is utilized to deprotonate the active methylene of 4-hydroxycoumarin, driving a Knoevenagel condensation with benzaldehyde. The resulting electrophilic intermediate undergoes nucleophilic attack by 3-amino-1H-1,2,4-triazole, followed by cyclization[3].

-

Preparation: In a round-bottom flask, combine 1.0 mmol of 3-amino-1H-1,2,4-triazole, 1.0 mmol of benzaldehyde, and 1.0 mmol of 4-hydroxycoumarin[3].

-

Catalysis: Add 0.02 g of phthalhydrazide-functionalized MCM-41 (P-MCM-41) catalyst.

-

Reaction: Heat the solvent-free mixture at 110 °C in a preheated oil bath for 15–25 minutes[3]. Monitor the reaction progress via TLC.

-

Workup: Cool the mixture, dissolve in hot ethanol, and filter to recover the heterogeneous catalyst. Concentrate the filtrate and recrystallize from ethanol to yield the pure fused derivative.

-

Self-Validation (NMR): Analyze via ¹H NMR. The complete disappearance of the highly deshielded benzaldehyde CHO signal (~10.0 ppm) and the emergence of a new methine (CH) proton signal at ~6.2–6.5 ppm validates the successful multicomponent cyclization.

References

- Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines Source: RSC Publishing URL

- Synthesis, biological activities and molecular docking studies of some novel 2,4,5-trisubstituted-1,2,4-triazole-3-one derivatives as potent tyrosinase inhibitors Source: ResearchGate URL

- Source: National Institutes of Health (NIH)

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerable Acidity of Graphene Oxide in Promoting Multicomponent Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazol ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06240K [pubs.rsc.org]

- 4. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile & Technical Handling of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde in DMSO

Executive Summary

This technical guide delineates the solubility, stability, and handling protocols for 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (CAS: 1378975-95-1 / Analogous isomers) in Dimethyl Sulfoxide (DMSO).[1][2]

As a structural hybrid of a reactive benzaldehyde and an amphoteric 1,2,3-triazole, this compound presents unique solvation behaviors.[1] While highly soluble in neat DMSO due to favorable dipole-dipole interactions and hydrogen bonding, its stability is compromised by the oxidative susceptibility of the aldehyde group and the tautomeric nature of the unsubstituted triazole ring. This guide provides researchers with a validated 50 mM stock preparation protocol, stability safeguards, and mechanistic insights into solvent-solute interactions.[1]

Physicochemical Characterization

To understand the solubility profile, one must first analyze the molecular drivers governing the solute-solvent interaction.

Molecular Identity & Tautomerism

The designation "5-yl" implies the triazole is attached to the benzene ring via a carbon atom, with the nitrogen unsubstituted (1H).[1] In solution, 1H-1,2,3-triazoles undergo rapid annular tautomerism.[1][2]

-

Tautomeric Equilibrium: The 4-(1H-1,2,3-triazol-5-yl) species exists in equilibrium with the 4-(1H-1,2,3-triazol-4-yl) form.[1][2] In DMSO, the solvent's high dielectric constant (

) and hydrogen-bond accepting capability stabilize the polar tautomeric forms.[1] -

Aldehyde Moiety: The para-aldehyde group adds significant polarity but introduces oxidative instability (conversion to benzoic acid).

| Property | Value / Description |

| Molecular Weight | 173.17 g/mol |

| Physical State | Solid (Yellow to pale orange crystalline powder) |

| H-Bond Donors | 1 (Triazole NH) |

| H-Bond Acceptors | 3 (Triazole N, Aldehyde O) |

| LogP (Predicted) | ~1.1 (Moderate lipophilicity) |

| pKa (Triazole) | ~9.2–9.4 (Weakly acidic) |

Mechanism of Solubilization in DMSO

DMSO is an ideal solvent for this compound due to two primary mechanisms:

-

H-Bond Acceptance: The sulfoxide oxygen of DMSO acts as a strong acceptor for the acidic proton on the triazole ring (

).[1] -

Dipolar Interactions: The polarizable sulfoxide group interacts favorably with the dipole moment of the benzaldehyde moiety.

Solubility Profile & Data

Quantitative solubility assessments are derived from empirical data of structural analogs (e.g., 4-phenyl-1H-1,2,3-triazole) and standard NMR characterization protocols.[1][2]

Solubility Thresholds

| Solvent System | Solubility Limit (Approx.) | Classification | Notes |

| Neat DMSO (25°C) | > 50 mM (~8.6 mg/mL) | High | Standard concentration for HTS/NMR stocks.[1][2] |

| DMSO (Warm, 40°C) | > 100 mM | Very High | Use for rapid dissolution of bulk solids. |

| 10% DMSO / 90% PBS | ~2.5 mM | Moderate | Risk of precipitation upon rapid dilution. |

| Water | < 0.5 mM | Low | Poor aqueous solubility; requires co-solvent.[1] |

Stability in DMSO

While DMSO solubilizes the compound effectively, it introduces stability risks that must be managed:

-

Hygroscopicity: DMSO absorbs atmospheric water.[1] Water uptake can trigger the precipitation of the lipophilic benzaldehyde derivative.

-

Oxidation: Benzaldehydes are prone to autoxidation to benzoic acids.[1] While DMSO itself is not a strong oxidant under ambient conditions, trace metal contaminants in lower-grade DMSO can catalyze this oxidation.[1]

Technical Workflow: Stock Preparation

The following protocol ensures the creation of a stable, verified 50 mM stock solution suitable for biological assays or synthetic intermediates.

Reagents & Equipment[4][5]

-

Compound: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (>95% purity).[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (to protect light-sensitive aldehyde).

-

Gas: Nitrogen or Argon (for headspace purging).[1]

Preparation Protocol (Standard 50 mM Stock)

-

Weighing: Accurately weigh 8.66 mg of the compound into a 2 mL amber vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should appear clear and slightly yellow.

-

Inerting: Purge the headspace with Argon gas for 10 seconds to displace oxygen.

-

Storage: Cap tightly and store at -20°C.

Visualizing the Solvation & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the solvation shell formed by DMSO.

Figure 1: Dissolution mechanism showing the tautomeric equilibrium stabilized by DMSO hydrogen bonding.[1][2]

Experimental Protocols for Biological Assays

When transferring from DMSO stock to aqueous media (e.g., cell culture or enzymatic assays), "crashing out" (precipitation) is the primary failure mode.

Serial Dilution Strategy (The "Intermediate Step" Method)

Direct injection of 100% DMSO stock into buffer often causes local high concentrations and immediate precipitation. Use an intermediate dilution step.

-

Stock: Start with 50 mM DMSO stock.

-

Intermediate: Dilute 1:10 in pure DMSO to create a 5 mM working stock.

-

Final: Add the 5 mM stock dropwise to the vortexing aqueous buffer to achieve 50 µM (1% DMSO final concentration).

Quality Control: The Light Scattering Test

Before using the solution in an assay, validate solubility:

-

Prepare a mock dilution (compound + media).[1]

-

Measure Absorbance at 650 nm (where the compound should not absorb).

-

Criteria: If OD650 > 0.01 (relative to blank), micro-precipitation has occurred. Sonicate or reduce concentration.[1][3]

Applications & Implications

Understanding the solubility of this scaffold is critical for two main research avenues:

-

Fragment-Based Drug Discovery (FBDD): The triazole-benzaldehyde motif acts as a "warhead" precursor.[1][2] The aldehyde can reversibly bind cysteine residues or form Schiff bases with lysine in active sites. High DMSO solubility allows for high-concentration fragment screening libraries.[1][2]

-

Click Chemistry Intermediates: This compound is often a product of or precursor to CuAAC reactions. The aldehyde handle allows for further diversification (e.g., reductive amination) after the triazole ring has been installed.

Workflow Visualization: From Stock to Assay

Figure 2: Recommended dilution workflow to prevent precipitation and ensure assay reliability.

References

-

MedChemExpress. (2024).[1] 4-Phenyl-1H-1,2,3-triazole Solubility Data. Retrieved from [1][2]

-

PubChem. (2025).[1][4] Compound Summary: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Analog).[1][2][5] National Library of Medicine. Retrieved from [1][2]

-

Wang, J., et al. (2016). Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold. Inorganic Chemistry.[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1][2] DMSO Solvent Physical Properties and Handling.[1] Retrieved from [1][2]

-

ChemicalBook. (2025).[1] 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Properties and Synthesis. Retrieved from [1][2]

Sources

- 1. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

The Triazole-Benzaldehyde Scaffold: A Modular Pharmacophoric Hub

Executive Summary

The integration of 1,2,3-triazole moieties with benzaldehyde derivatives represents a paradigm shift in fragment-based drug design (FBDD). This scaffold does not merely serve as a passive structural linker; it functions as a bifunctional pharmacophore . The triazole ring acts as a stable, dipolar bioisostere of the amide bond, while the benzaldehyde moiety provides a highly reactive electrophilic "warhead" capable of covalent interactions (via Schiff base formation) or serving as a precursor for chalcone/imine-based tubulin inhibitors.

This guide dissects the Triazole-Benzaldehyde (TB) scaffold, focusing on its electronic architecture, synthetic accessibility via "Click" chemistry, and its validated role in targeting microtubule dynamics (tubulin polymerization inhibition).

Structural Architecture & Pharmacophoric Mapping

The potency of the TB scaffold stems from the synergistic electronic properties of its two core components.

The 1,2,3-Triazole Core (The "Anchor")

The 1,2,3-triazole ring is a unique heterocyclic system characterized by:

-

High Dipole Moment: Approximately 5.0 Debye, enabling strong dipole-dipole interactions with protein pockets.

-

Hydrogen Bonding: The N2 and N3 atoms act as weak H-bond acceptors, while the C5-H (in 1,4-disubstituted systems) serves as a polarized H-bond donor.

-

Bioisosterism: It mimics the geometry and electronic distribution of a trans-amide bond but possesses superior metabolic stability against peptidases.

The Benzaldehyde Moiety (The "Warhead")

While often viewed as a synthetic intermediate, the benzaldehyde motif contributes distinct pharmacological advantages:

-

Covalent Trapping: The carbonyl carbon is electrophilic, capable of forming reversible imine bonds (Schiff bases) with lysine residues in the active sites of enzymes (e.g.,

-glucosidase, kinase domains). -

-Stacking: The phenyl ring facilitates

Pharmacophore Visualization

The following diagram maps the electronic and steric features of the scaffold.

Figure 1: Pharmacophore mapping of the Triazole-Benzaldehyde scaffold, highlighting electronic contributions and binding modes.

Synthetic Accessibility: The "Click" Advantage

The synthesis of TB scaffolds relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] This pathway is preferred due to its regiospecificity (yielding exclusively 1,4-disubstituted triazoles) and tolerance for the reactive aldehyde group.

Synthetic Logic[5]

-

Azide Formation: An aromatic amine or alkyl halide is converted to an organic azide.

-

Cycloaddition: The azide reacts with an ethynylbenzaldehyde (alkyne) in the presence of a Cu(I) catalyst.

-

Purification: Often requires only filtration or recrystallization, avoiding chromatography.

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the CuAAC assembly of the scaffold.

Therapeutic Applications: Targeting Tubulin[5][6]

The most authoritative application of the TB scaffold is in the development of Microtubule Destabilizing Agents (MDAs) . The scaffold serves as a rigid mimic of the cis-olefin bridge found in Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.

Mechanism of Action[7]

-

Target: Colchicine Binding Site of

-tubulin. -

Effect: The triazole ring positions the two aromatic systems (the "A-ring" and "B-ring") in the correct orientation to fit the hydrophobic pocket.

-

Outcome: Inhibition of tubulin polymerization

G2/M phase cell cycle arrest

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends derived from recent literature [1, 2, 3].

| Structural Feature | Modification | Impact on Activity (Tubulin Inhibition) |

| Triazole Linker | 1,4-disubstituted | Optimal. Mimics cis-configuration of CA-4. |

| 1,5-disubstituted | Reduced activity (steric clash). | |

| Benzaldehyde Ring | 3,4,5-trimethoxy | Critical. Essential for high affinity (mimics CA-4 A-ring). |

| 4-methoxy | Moderate activity. | |

| Unsubstituted | Poor activity. | |

| Aldehyde Group | Free (-CHO) | Moderate. Can form covalent adducts. |

| Converted to Oxime | Improved metabolic stability. | |

| Converted to Olefin | High potency (Chalcone derivatives). |

Signaling Pathway Visualization

Figure 3: Mechanism of action showing the cascade from tubulin binding to apoptosis.

Experimental Protocols

Protocol A: Synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde

Validation: This protocol uses the "Click" method, ensuring high yield and purity without complex chromatography.

-

Reagents:

-

Phenyl azide (1.0 mmol)

-

4-Ethynylbenzaldehyde (1.0 mmol)

-

CuSO

5H -

Sodium Ascorbate (0.10 mmol, 10 mol%)

-

Solvent: tert-Butanol/Water (1:1 v/v, 10 mL)

-

-

Procedure:

-

Dissolve the alkyne and azide in the t-BuOH/Water mixture in a round-bottom flask.

-

Add the sodium ascorbate solution followed immediately by the copper sulfate solution. The reaction mixture will turn yellow/orange.

-

Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Upon completion, the product often precipitates. Dilute with water (20 mL) and filter the precipitate. Wash with cold water and dilute ammonia (to remove Cu traces).

-

Recrystallization: Recrystallize from Ethanol to obtain the pure aldehyde.

-

Protocol B: Molecular Docking (Validation Step)

Purpose: To verify the binding mode within the colchicine site before biological testing.[6]

-

Protein Prep: Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex). Remove native ligand and water molecules. Add polar hydrogens.

-

Ligand Prep: Draw the Triazole-Benzaldehyde structure. Energy minimize (MMFF94 force field).

-

Grid Generation: Center the grid box on the colchicine binding pocket (

-subunit: Val181, -

Docking: Use AutoDock Vina or Glide. Set exhaustiveness to 8.

-

Analysis: Look for Hydrogen bonds between the Triazole N2/N3 and

-Asn249 or

References

-

Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules (PMC). [Link]

-

Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry (PMC). [Link]

-

Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretastatin analogues. European Journal of Medicinal Chemistry. [Link]

-

Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. [Link][7]

Sources

- 1. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 2. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Schiff base condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

Application Note: Schiff Base Condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

Abstract

This application note details the optimized protocol for the Schiff base condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde with primary amines. Unlike simple benzaldehydes, this substrate presents unique challenges due to the annular tautomerism of the 1,2,3-triazole ring and its potential for hydrogen-bond donor/acceptor interference. This guide provides a self-validating methodology to favor imine formation over salt formation, ensuring high yields (>85%) and purity suitable for biological screening (antimicrobial/anticancer) or metal coordination studies.

Chemical Context & Strategic Analysis

The Substrate: Tautomerism and Reactivity

The target molecule, 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, contains two reactive centers: the electrophilic aldehyde (-CHO) and the amphoteric triazole ring.

-

Tautomeric Equivalence: In the unsubstituted 1H-form, the C4 and C5 positions are chemically equivalent due to rapid proton migration (annular tautomerism). Therefore, the 4-yl and 5-yl designations refer to the same chemical species in solution.

-

Acidity Warning: The NH proton of the 1,2,3-triazole is relatively acidic (

). When reacting with basic primary amines (e.g., alkyl amines), there is a risk of proton transfer (salt formation) competing with nucleophilic attack. Our protocol uses acid catalysis to suppress this side reaction.

Reaction Mechanism

The condensation follows a reversible addition-elimination pathway. Acid catalysis is critical to:

-

Activate the carbonyl carbon (increasing electrophilicity).

-

Protonate the leaving group (-OH to -OH

) to facilitate dehydration. -

Buffer the reaction medium to prevent deprotonation of the triazole ring.

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note: Dehydration is the driving force.

Experimental Protocol

Materials & Equipment

-

Precursor: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (Synthesized via thermal Huigen cycloaddition of 4-ethynylbenzaldehyde and sodium azide, or deprotection of 1-benzyl analog).

-

Amine: 1.0 - 1.2 equivalents of primary amine (aromatic or aliphatic).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Use DMF/EtOH (1:4) if the triazole precursor is insoluble.

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Solubilization (The Critical First Step) Dissolve 1.0 mmol of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde in 10 mL of absolute ethanol.

-

Checkpoint: If the solution is cloudy, heat to 40°C. If turbidity persists, add DMF dropwise (max 2 mL) until clear. The triazole moiety can induce stacking/aggregation; complete solvation is required before amine addition.

Step 2: Activation Add 2-3 drops of Glacial Acetic Acid to the aldehyde solution. Stir for 5 minutes at room temperature.

-

Why: This pre-activates the carbonyl and ensures the medium is slightly acidic to prevent triazole deprotonation by the incoming amine.

Step 3: Condensation Add 1.0 - 1.1 mmol of the primary amine slowly.

-

Observation: A color change (often yellow to orange) indicates the formation of the intermediate carbinolamine.

Step 4: Reflux & Equilibrium Shift Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: CHCl

:MeOH 95:5). The aldehyde spot (

Step 5: Workup & Isolation

-

Method A (Precipitation - Preferred): Cool the reaction mixture to 0°C (ice bath). The Schiff base often precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry.

-

Method B (Solvent Evaporation): If no precipitate forms, evaporate solvent to 20% volume, add cold water (precipitation trigger), and filter.

Figure 2: Operational workflow for the synthesis of triazole-based Schiff bases.

Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must confirm the formation of the imine bond (

NMR Spectroscopy ( H NMR, DMSO- )

| Moiety | Chemical Shift ( | Signal Type | Diagnostic Change |

| Aldehyde (-CHO) | ~10.0 | Singlet | MUST DISAPPEAR . Presence indicates incomplete reaction. |

| Imine (-CH=N-) | 8.4 – 9.0 | Singlet | New Signal . Sharp singlet confirms Schiff base formation.[1] |

| Triazole (-NH) | 14.0 – 15.0 | Broad Singlet | Confirms 1H-triazole is intact (not alkylated/degraded). |

| Triazole (-CH) | 8.0 – 8.5 | Singlet | Characteristic heteroaromatic proton. |

Infrared Spectroscopy (FT-IR)

-

Target Band: Appearance of a strong stretch at 1600–1625 cm

( -

Validation: Disappearance of the carbonyl stretch (

) at ~1690 cm -

Triazole Fingerprint: N=N / C=N ring stretches visible around 1450–1500 cm

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Evaporate solvent to 50%, then add cold Diethyl Ether or Water to force precipitation. |

| Low Yield (<50%) | Equilibrium favoring reverse reaction (Hydrolysis). | Use a Dean-Stark trap (if using Toluene/Benzene) or add molecular sieves (3Å) to the reaction flask to scavenge water. |

| Salt Formation | Amine is too basic; deprotonated the triazole. | Increase Acetic Acid concentration slightly. Ensure the amine is added after acid activation. |

| Starting Material Remains | Steric hindrance or low reactivity. | Switch solvent to n-Propanol (higher boiling point, 97°C) or use Microwave Irradiation (100°C, 10 min). |

Applications

-

Antimicrobial Agents: The fusion of the 1,2,3-triazole (pharmacophore) with a Schiff base (linker) creates "hybrid drugs" often tested against S. aureus and E. coli. The imine nitrogen can disrupt cell walls via chelation of trace metals essential for bacterial growth [1].

-

Corrosion Inhibition: These molecules adsorb onto mild steel surfaces. The triazole nitrogen and imine nitrogen form a protective film, preventing oxidation in acidic media.

-

Fluorescent Sensors: The conjugated

-system (Triazole-Phenyl-Imine) often exhibits "Turn-On" fluorescence upon binding to ions like

References

-

Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents. Source: University of Johannesburg. URL:[Link][2][3]

-

Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. Source: Chemical Review Letters. URL:[Link]

-

1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents. Source: PubMed Central (PMC). URL:[Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Source: Oriental Journal of Chemistry. URL:[Link]

Sources

Preparation of Triazole-Based Hydrazone Antiviral Agents: Application Notes and Protocols

Introduction: The Therapeutic Promise of Triazole-Based Hydrazones

The relentless evolution of viral pathogens and the emergence of drug-resistant strains present a continuous challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of next-generation antiviral therapeutics. Among the myriad of heterocyclic compounds, the 1,2,4-triazole nucleus has garnered significant attention in medicinal chemistry due to its remarkable chemical stability, favorable pharmacokinetic properties, and its ability to serve as a bioisostere for amide and ester groups.[1][2] When integrated with a hydrazone moiety (a functional group characterized by the >C=N-NH-C=O linkage), the resulting triazole-based hydrazone derivatives exhibit a broad spectrum of potent biological activities, including antiviral, antimicrobial, and anticancer properties.[3][4]

These hybrid molecules have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[2][5][6][7] Their mechanism of action often involves the inhibition of key viral enzymes essential for replication, such as reverse transcriptase, DNA polymerase, and RNA-dependent RNA polymerase.[6][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of triazole-based hydrazone compounds. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their quest for novel antiviral agents.

I. Synthesis of Triazole-Based Hydrazones: A Step-by-Step Guide

The synthesis of triazole-based hydrazones is a multi-step process that begins with the construction of the core triazole ring, followed by the formation of a hydrazide intermediate, and culminating in the condensation with an appropriate aldehyde or ketone.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This modular approach allows for the generation of a diverse library of compounds by varying the starting materials at each stage.

Caption: General workflow for the synthesis of triazole-based hydrazones.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key triazole intermediate.

Materials:

-

Isonicotinic acid

-

Carbon disulfide

-

Hydrazine hydrate (80%)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Synthesis of Potassium dithiocarbazinate: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL). Cool the solution in an ice bath and add carbon disulfide (0.1 mol) dropwise with continuous stirring. Then, add hydrazine hydrate (0.1 mol) dropwise, maintaining the temperature below 10°C. Stir the mixture for 2-3 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.

-

Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: To a suspension of potassium dithiocarbazinate (0.1 mol) in water (50 mL), add isonicotinic acid (0.1 mol). Reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper). Cool the reaction mixture and filter to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.[2][10]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Synthesis of Triazole-Based Hydrazide

This protocol outlines the conversion of the triazole-thiol to the corresponding hydrazide.

Materials:

-

4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Absolute ethanol

-

Hydrazine hydrate (99-100%)

Procedure:

-

Esterification: In a 250 mL round-bottom flask, suspend 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.05 mol) and anhydrous potassium carbonate (0.075 mol) in absolute ethanol (100 mL). Add ethyl chloroacetate (0.055 mol) and reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, filter the hot reaction mixture to remove potassium carbonate. The filtrate is concentrated under reduced pressure, and the resulting solid ester is washed with water and dried.

-

Hydrazinolysis: To a solution of the ester intermediate (0.04 mol) in absolute ethanol (80 mL), add hydrazine hydrate (0.08 mol). Reflux the mixture for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.[11]

Protocol 3: Synthesis of Triazole-Based Hydrazones

This is the final step where the hydrazide is condensed with an aldehyde or ketone.

Materials:

-

Triazole-based hydrazide (from Protocol 2)

-

Substituted aromatic or heterocyclic aldehyde/ketone

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a 100 mL round-bottom flask, dissolve the triazole-based hydrazide (0.01 mol) in absolute ethanol (30 mL).

-

Add the desired aldehyde or ketone (0.01 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 3-5 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.[12][13]

Characterization of Final Products: The synthesized triazole-based hydrazones should be thoroughly characterized to confirm their structure and purity.

| Technique | Expected Observations |

| FT-IR | Appearance of a C=N (imine) stretching band around 1600-1650 cm⁻¹. Presence of N-H stretching bands. |

| ¹H NMR | A characteristic singlet for the -N=CH- proton in the range of δ 8-10 ppm. Signals corresponding to the aromatic and triazole protons. |

| ¹³C NMR | A signal for the imine carbon (-N=C-) in the range of δ 140-160 ppm. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |

II. In Vitro Antiviral Activity Screening

The evaluation of the antiviral efficacy of the synthesized compounds is a critical step. This section provides protocols for determining the cytotoxicity and antiviral activity of the triazole-based hydrazones.

Cytotoxicity Assay (CC₅₀ Determination)

Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter for this. The MTT assay is a widely used colorimetric method for this purpose.[12]

Materials:

-

Host cell line (e.g., Vero, MDCK, MT-4)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include untreated cell controls (100% viability) and blank wells (medium only).

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.[10][12]

Antiviral Activity Assays

This assay is the gold standard for quantifying the inhibition of plaque-forming viruses.[14]

Procedure:

-

Cell Monolayer: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Plaque Visualization: Fix the cells and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.[14][15]

This assay is used for viruses that cause a cytopathic effect (CPE) but do not form distinct plaques.[16][17]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Virus and Compound Co-incubation: Add serial dilutions of the virus and different concentrations of the test compound to the wells.

-

Incubation: Incubate the plates and monitor for the development of CPE.

-

Endpoint Determination: The endpoint is the dilution of the virus that causes CPE in 50% of the wells. The antiviral activity is determined by the reduction in the viral titer in the presence of the compound.

-

Data Analysis: The EC₅₀ is the concentration of the compound that reduces the viral titer by 50%.[16][18]

This highly sensitive method quantifies the amount of viral nucleic acid (DNA or RNA) in the presence of the test compound.[4]

Procedure:

-

Infection and Treatment: Infect cells with the virus and treat with different concentrations of the compound as in other assays.

-

Nucleic Acid Extraction: At a specific time point post-infection, extract the viral DNA or RNA from the cell lysate or supernatant.

-

qPCR: Perform real-time PCR using primers and probes specific to the viral genome.

-

Data Analysis: Quantify the reduction in viral nucleic acid levels in treated samples compared to untreated controls. The EC₅₀ is the concentration of the compound that reduces the viral genome copy number by 50%.[4][][20]

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀. A higher SI value (typically >10) is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the host cells.[1][12]

SI = CC₅₀ / EC₅₀

III. Understanding the Mechanism of Action

Elucidating the mechanism of action of novel antiviral compounds is fundamental for rational drug design and development. Triazole-based hydrazones can interfere with various stages of the viral life cycle.

Sources

- 1. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 2. HIV Drugs Mode of Action | Immunopaedia Immunopaedia [immunopaedia.org.za]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazole derivatives as non-nucleoside inhibitors of HIV-1 reverse transcriptase--structure-activity relationships and crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. labinsights.nl [labinsights.nl]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. asm.org [asm.org]

- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. bmglabtech.com [bmglabtech.com]

- 20. Application of real-time PCR for testing antiviral compounds against Lassa virus, SARS coronavirus and Ebola virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Organocatalytic Synthesis of 4-Aryl-1H-1,2,3-Triazoles from Nitroalkenes

[1][2][3]

Executive Summary

This application note details the organocatalytic synthesis of 4-aryl-1H-1,2,3-triazoles utilizing nitroalkenes as electrophilic partners and sodium azide as the nitrogen source.[1][2] Unlike the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles and requires metal remediation, this protocol offers a metal-free, regioselective route to NH-1,2,3-triazoles.

The methodology relies on a Brønsted acid (specifically p-toluenesulfonic acid, p-TsOH) to catalyze the cycloaddition and subsequent elimination of nitrous acid (

Introduction & Strategic Value

The Pharmacophore

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for amide bonds due to its planar structure and hydrogen-bonding capability. While CuAAC is the gold standard for N-substituted triazoles, the synthesis of NH-triazoles (unsubstituted at the nitrogen) remains challenging.

The Nitroalkene Advantage

Nitroalkenes serve as versatile synthetic equivalents to alkynes in this transformation. The nitro group acts as a powerful electron-withdrawing group (EWG) to activate the alkene for nucleophilic attack and subsequently functions as a leaving group (in the form of

Key Advantages:

-

Metal-Free: Eliminates the risk of heavy metal contamination in pharmaceutical intermediates.

-

Regioselectivity: Exclusively yields the 4-substituted tautomer.

-

Atom Economy: Utilizes inexpensive sodium azide and readily available nitroolefins.

Mechanistic Insight

The reaction proceeds via a cascade sequence: Michael Addition

-

Activation: The Brønsted acid (

-TsOH) activates the nitroalkene and buffers the reaction medium. -

Michael Addition: The azide anion (

) performs a nucleophilic attack on the -

Cyclization: The resulting nitronate intermediate undergoes intramolecular cyclization to form a triazoline ring.

-

Elimination: Spontaneous or acid-assisted elimination of nitrous acid (

) drives the aromatization to the stable 1,2,3-triazole.

Figure 1: Reaction Mechanism Pathway

Caption: Mechanistic pathway from nitroalkene to triazole via Michael addition and nitrous acid elimination.

Critical Parameters & Optimization

The choice of solvent and catalyst loading is pivotal for yield optimization. Data derived from Quan et al.[4] (2014) and Wang et al. (2012) highlights the superiority of polar aprotic solvents.

Table 1: Solvent and Additive Screening

| Entry | Solvent | Additive (20 mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | DMSO | None | 80 | 2 | 45 |

| 2 | DMF | None | 80 | 2 | 30 |

| 3 | DMSO | p-TsOH | 80 | 1 | 92 |

| 4 | DMSO | AcOH | 80 | 2 | 68 |

| 5 | Toluene | p-TsOH | 100 | 5 | <10 |

| 6 | DMSO | HCl (aq) | 80 | 2 | 55 |

Analysis:

-

Solvent: DMSO is critical due to its high dielectric constant, which stabilizes the zwitterionic intermediates.

-

Catalyst: p-TsOH provides the optimal acidity (

). Weaker acids (AcOH) are slower; stronger mineral acids (HCl) can degrade the azide or substrate.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-phenyl-1H-1,2,3-triazole (Model Substrate). Scale: 1.0 mmol.

Materials

- -Nitrostyrene (149 mg, 1.0 mmol)

-

Sodium Azide (

) (78 mg, 1.2 mmol) [Caution: Toxic ] -

p-Toluenesulfonic acid monohydrate (

-TsOH -

DMSO (Dimethyl sulfoxide) (2.0 mL)

-

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology

-

Setup:

-

Equip a 10 mL pressure-rated reaction vial with a magnetic stir bar.

-